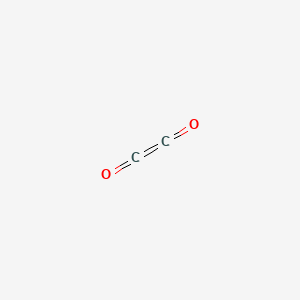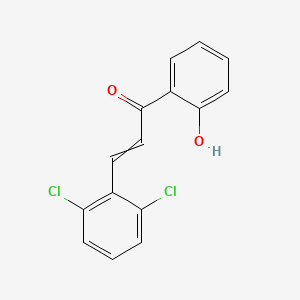
2,6-Dichloro-2'-hydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-2’-hydroxychalcone is a synthetic chalcone derivative with the molecular formula C15H10Cl2O2 and a molecular weight of 293.152 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and structural versatility. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 2’ position on the chalcone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and 2’-hydroxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.
Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or flavanones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants like DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The biological activity of 2,6-Dichloro-2’-hydroxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The compound’s hydroxyl and chloro groups play a crucial role in its binding affinity and specificity towards different biological targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxychalcone
- 4-Hydroxychalcone
- 2’-Hydroxychalcone
- 4,5’-Dichloro-2’-hydroxychalcone
- 2,4-Dimethoxy-2’-hydroxychalcone
- 3,4’-Dimethoxy-2-hydroxychalcone
Comparison: 2,6-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to other chalcones . The specific positioning of the chloro and hydroxyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
73110-44-8 |
|---|---|
Molekularformel |
C15H10Cl2O2 |
Molekulargewicht |
293.1 g/mol |
IUPAC-Name |
3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H |
InChI-Schlüssel |
DBQYHWPRRQKNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


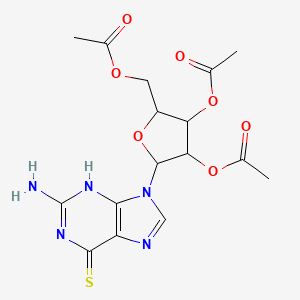
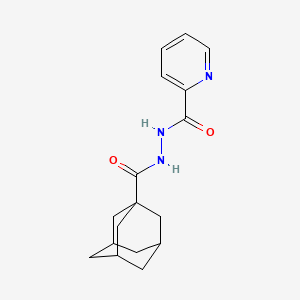
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
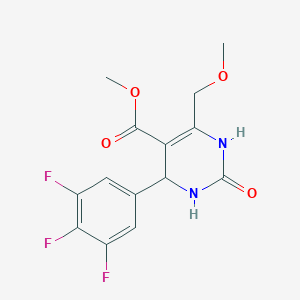
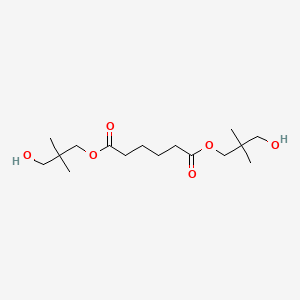
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)


